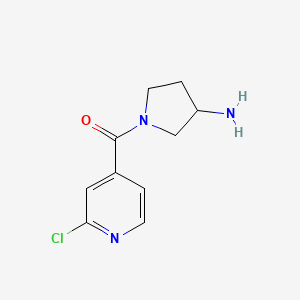
(3-氨基吡咯烷-1-基)(2-氯吡啶-4-基)甲酮
描述
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: . This compound features a pyrrolidine ring, a chloropyridine moiety, and a ketone functional group, making it a versatile intermediate for synthesizing more complex molecules.
科学研究应用
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Studying its interactions with biological targets and pathways.
Medicine: : Investigating its use as a precursor for developing antibacterial and antiviral agents.
Industry: : Employed in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 2-chloropyridine-4-carboxylic acid under specific conditions. The reaction can be carried out using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to a nitro group.
Reduction: : Reducing the ketone to an alcohol.
Substitution: : Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: : Utilizing nucleophiles like ammonia (NH3) or alkyl halides under suitable conditions.
Major Products Formed
Oxidation: : Formation of 3-aminopyrrolidin-1-yl(2-chloropyridin-4-yl)nitromethane .
Reduction: : Production of 3-aminopyrrolidin-1-yl(2-chloropyridin-4-yl)methanol .
Substitution: : Generation of various substituted pyridine derivatives.
相似化合物的比较
(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: can be compared with other similar compounds, such as 3-aminopyrrolidin-1-yl(2-fluoropyridin-4-yl)methanone and 3-aminopyrrolidin-1-yl(2-bromopyridin-4-yl)methanone . These compounds share structural similarities but differ in the halogen substituent on the pyridine ring, which can influence their reactivity and biological activity.
List of Similar Compounds
3-aminopyrrolidin-1-yl(2-fluoropyridin-4-yl)methanone
3-aminopyrrolidin-1-yl(2-bromopyridin-4-yl)methanone
3-aminopyrrolidin-1-yl(2-iodopyridin-4-yl)methanone
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and industrial chemicals.
属性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-5-7(1-3-13-9)10(15)14-4-2-8(12)6-14/h1,3,5,8H,2,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDXYHQQXZCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


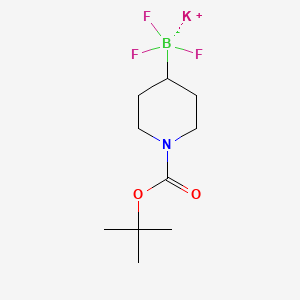
![3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide](/img/structure/B1490799.png)
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)
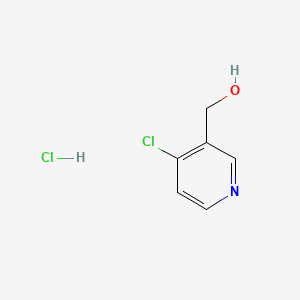
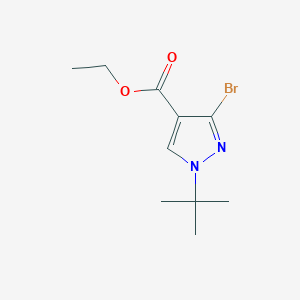
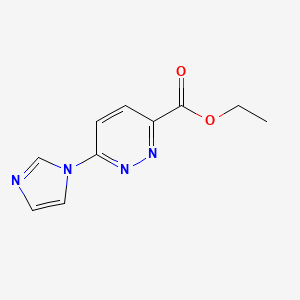
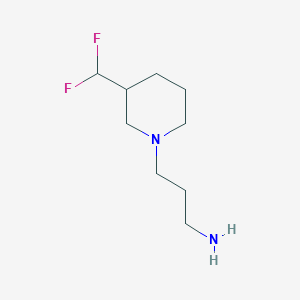
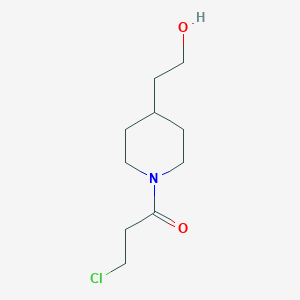
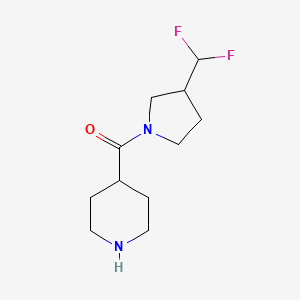

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)
